3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide
Description
3-(Methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a methylsulfonyl (SO₂CH₃) group at the 3-position of the pyrrolidine ring and a para-tolyl (C₆H₄CH₃-4) substituent on the carboxamide nitrogen. The methylsulfonyl group enhances metabolic stability and hydrogen-bonding capacity, while the p-tolyl moiety contributes to lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-(4-methylphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-3-5-11(6-4-10)14-13(16)15-8-7-12(9-15)19(2,17)18/h3-6,12H,7-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMYTMXOUIFYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide typically involves the reaction of p-toluidine with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The methylsulfonyl group can be introduced through the reaction of the intermediate product with methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The methylsulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide (CAS 35799-28-1)
(±)-2-Allyl-N-(4-chlorophenyl)pyrrolidine-1-sulfonamide (S1)
N-(p-Tolyl)acrylamide Derivatives
- Structure : Acrylamide backbone instead of pyrrolidine-carboxamide .
- Reactivity : Used to synthesize pyrazole and imidazolidine derivatives via cyclization with hydrazines .
Physicochemical and Pharmacokinetic Trends
*Estimated based on structural analogues.
Key Observations:
Lipophilicity (XlogP) : p-Tolyl and methylsulfonyl groups balance lipophilicity, favoring blood-brain barrier penetration compared to nitro or chloro substituents .
Metabolic Stability : Methylsulfonyl groups resist oxidative metabolism better than nitro or chlorophenyl groups .
Research Implications and Gaps
- Pharmacological Potential: While direct data on 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide is lacking, structurally related compounds show kinase inhibition (e.g., TRK inhibitors in ) and antitumor activity .
- Synthetic Challenges : Steric hindrance from the methylsulfonyl group may complicate functionalization at the 3-position of pyrrolidine .
- Future Directions :
- Evaluate in vitro kinase inhibition assays.
- Optimize solubility via prodrug strategies (e.g., tert-butyl esterification, as in ) .
Biological Activity
3-(Methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methylsulfonyl group and a p-tolyl moiety, which contributes to its pharmacological properties. The structural formula can be represented as follows:
The biological activity of 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of deubiquitylating enzymes (DUBs), which play critical roles in cellular processes such as protein degradation and signaling pathways .
Biological Activity Overview
The compound has been evaluated for several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines. For instance, compounds with similar sulfonyl groups have shown significant antiproliferative activity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells .
- Enzymatic Inhibition : The presence of the methylsulfonyl group is hypothesized to enhance the inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of the biological activity of related compounds:
- Antiproliferative Studies : A study conducted on structurally similar pyrrolidine carboxamide derivatives showed varying degrees of cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
- SAR Analysis : Structure-activity relationship (SAR) studies have demonstrated that modifications in the substituents attached to the pyrrolidine ring significantly influence the biological activity. For instance, lipophilic substitutions have been correlated with increased activity against nuclear receptors such as CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor) .
- Mechanistic Insights : Immunoassays conducted on treated cancer cells revealed alterations in apoptotic markers, suggesting that the compound may induce apoptosis through modulation of key signaling pathways .
Table 1: Summary of Biological Activities
Q & A
Q. Optimization Parameters :
- Temperature : Lower temperatures (0–10°C) reduce side reactions during sulfonylation .
- Catalysts : Piperidine or DMAP improves coupling efficiency in carboxamide formation .
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
Advanced: How can researchers resolve contradictions in biological activity data across different assays for this compound?
Answer:
Contradictions often arise from assay-specific variables:
- Receptor Isoforms : Differential binding to enzyme isoforms (e.g., COX-1 vs. COX-2) may explain variability in IC₅₀ values .
- Cellular Context : Activity in cancer cell lines vs. primary neurons depends on membrane permeability, influenced by the methylsulfonyl group’s lipophilicity .
- Assay Conditions : pH and ionic strength affect protonation states; use buffered systems (e.g., HEPES at pH 7.4) for consistency .
Q. Methodological Approach :
Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding .
Metabolic Stability Testing : Assess liver microsomal degradation to rule out false negatives .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidine ring (δ 2.8–3.5 ppm for methylsulfonyl protons) and p-tolyl substituents (δ 7.1–7.3 ppm aromatic signals) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
- FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹ and sulfonyl S=O at ~1350 cm⁻¹ .
Data Cross-Validation : Compare with analogs (e.g., 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide) to resolve ambiguities .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases, GPCRs). The methylsulfonyl group’s electronegativity favors hydrogen bonding with catalytic lysine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Corrogate substituent effects (e.g., p-tolyl’s hydrophobicity) with activity data from PubChem BioAssay .
Validation : Compare predicted ΔG values with experimental ITC data .
Basic: What are the key considerations for designing in vivo pharmacokinetic studies?
Answer:
- Dosing Route : Oral bioavailability depends on the carboxamide’s resistance to gastric hydrolysis; consider PEGylated formulations .
- Metabolite Profiling : LC-MS/MS to detect sulfone oxidation or pyrrolidine ring-opening metabolites .
- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C-methylsulfonyl) quantify brain penetration, leveraging the compound’s moderate logP (~2.5) .
Advanced: How do structural modifications (e.g., replacing p-tolyl with trifluoromethylphenyl) alter pharmacological profiles?
Answer:
Q. Case Study :
| Substituent | Target Affinity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| p-Tolyl | 150 ± 20 (COX-2) | 0.8 |
| 3-CF₃-Phenyl | 90 ± 15 (COX-2) | 0.3 |
| 4-OCH₃-Phenyl | 220 ± 30 (COX-2) | 1.2 |
Data derived from analogs in .
Basic: What strategies mitigate toxicity risks during preclinical development?
Answer:
- hERG Inhibition Screening : Patch-clamp assays to assess cardiac liability; structural analogs with reduced basicity (e.g., replacing pyrrolidine with piperidine) lower hERG affinity .
- Ames Test : Evaluate mutagenicity using TA98 and TA100 strains; methylsulfonyl derivatives typically show negative results .
- CYP Inhibition : Screen against CYP2D6 and CYP3A4 to predict drug-drug interactions .
Advanced: How can reaction path search methods accelerate the synthesis of novel analogs?
Answer:
- Quantum Chemical Calculations : Use Gaussian 16 to map transition states and identify low-energy pathways for cyclization .
- High-Throughput Experimentation (HTE) : Screen 96-well plates with varying catalysts (e.g., Pd/C, Ni) and solvents to optimize Suzuki couplings for aryl substitutions .
- Machine Learning : Train models on existing reaction data (e.g., USPTO) to predict yields for new substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
